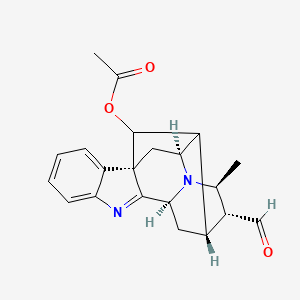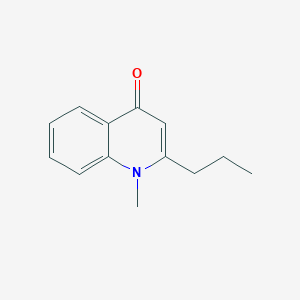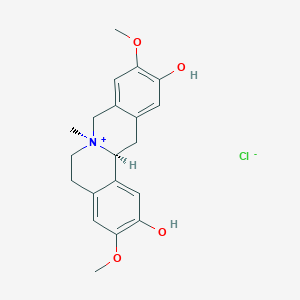
Perakine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Perakine is an indole alkaloid isolated from the leaves of Rauvolfia yunnanensis, a plant known for its medicinal properties. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the field of anti-inflammatory and anticancer research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Perakine can be synthesized through various chemical routes. One common method involves the reduction of this compound aldehyde using this compound reductase, an enzyme that catalyzes the NADPH-dependent reduction of the aldehyde group to an alcohol group . The reaction conditions typically involve maintaining a pH of around 7.5 and a temperature of 25°C.
Industrial Production Methods: Industrial production of this compound often relies on biotechnological approaches, utilizing genetically engineered microorganisms to express this compound reductase. This method is preferred due to its efficiency and environmental friendliness. The process involves fermenting the microorganisms in a controlled environment, followed by extraction and purification of this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Perakine undergoes several types of chemical reactions, including:
Reduction: The reduction of this compound aldehyde to this compound alcohol using this compound reductase and NADPH.
Common Reagents and Conditions:
Reduction: NADPH and this compound reductase at pH 7.5 and 25°C.
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide under mild conditions.
Substitution: Halogenating agents or alkylating agents under controlled conditions to ensure selective substitution on the indole ring.
Major Products:
This compound Alcohol: Formed from the reduction of this compound aldehyde.
Oxidized Derivatives: Various oxidized forms of this compound with potential therapeutic applications.
Substituted Indole Derivatives: These compounds often exhibit unique biological activities.
Applications De Recherche Scientifique
Perakine has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing complex indole alkaloids and studying reaction mechanisms.
Biology: Investigated for its role in plant metabolism and its interaction with various enzymes.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and as a model compound for developing new drugs.
Mécanisme D'action
Perakine exerts its effects primarily through its interaction with specific molecular targets and pathways:
Molecular Targets: this compound targets enzymes involved in inflammation and cancer cell proliferation.
Pathways Involved: It modulates signaling pathways such as the NF-κB pathway, which plays a crucial role in inflammation and cancer.
Comparaison Avec Des Composés Similaires
Perakine is unique among indole alkaloids due to its specific biological activities and the ease with which it can be synthesized and modified. Similar compounds include:
Ajmaline: Another indole alkaloid with antiarrhythmic properties.
Reserpine: Known for its antihypertensive and antipsychotic effects.
Yohimbine: Used as an aphrodisiac and for its stimulant properties.
This compound stands out due to its potent anti-inflammatory and anticancer activities, making it a valuable compound for further research and development .
Propriétés
Formule moléculaire |
C21H22N2O3 |
|---|---|
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
[(1R,10S,12R,13R,14S,16S,18R)-13-formyl-14-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate |
InChI |
InChI=1S/C21H22N2O3/c1-10-13(9-24)12-7-16-19-21(14-5-3-4-6-15(14)22-19)8-17(23(10)16)18(12)20(21)26-11(2)25/h3-6,9-10,12-13,16-18,20H,7-8H2,1-2H3/t10-,12-,13-,16-,17-,18?,20+,21+/m0/s1 |
Clé InChI |
GDXJMOGWONJRHL-FXRWJBKJSA-N |
SMILES isomérique |
C[C@H]1[C@@H]([C@@H]2C[C@@H]3N1[C@@H]4C2[C@H]([C@@]5(C4)C3=NC6=CC=CC=C56)OC(=O)C)C=O |
SMILES canonique |
CC1C(C2CC3N1C4C2C(C5(C4)C3=NC6=CC=CC=C56)OC(=O)C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[12-hydroxy-8,8,21,21-tetramethyl-5-(3-methylbut-2-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid](/img/structure/B10819548.png)

![6-hydroxy-6,12-dimethyl-14-oxapentacyclo[10.3.3.15,8.01,11.02,8]nonadecan-13-one](/img/structure/B10819565.png)
![(2R)-2-[(3R,5R,10S,13R,14R,17R)-3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid](/img/structure/B10819568.png)

![3,3,5,8,10,10-hexamethoxy-11-[(Z)-prop-1-enyl]-7-prop-2-enyltricyclo[6.2.2.02,7]dodeca-5,11-diene-4,9-dione](/img/structure/B10819587.png)
![(1R,2S,5R,6R,8S,11S,12S)-6-hydroxy-6,12-dimethyl-14-oxapentacyclo[10.3.3.15,8.01,11.02,8]nonadecan-13-one](/img/structure/B10819601.png)
![6-[[(4S,6aR,6bS,8aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B10819607.png)
![3-[[(3aS,7aR)-2-hydroxy-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridin-2-yl]methyl]quinazolin-4-one](/img/structure/B10819608.png)

![19-Hydroxy-10-[5-hydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-4,5,9,9,13,19,20-heptamethyl-21-oxahexacyclo[18.2.2.01,18.04,17.05,14.08,13]tetracosa-15,17-dien-22-one](/img/structure/B10819611.png)
![[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 1,10,11-trihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B10819623.png)
![1-[3-fluoro-4-(trifluoromethoxy)phenyl]-3-[1-(2-methylbutanoyl)piperidin-4-yl]urea](/img/structure/B10819636.png)
![[(1S,2S,3S,4S,5R,6S,8S,9R,10S,13S,16S,17S)-11-ethyl-3,8,9-trihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B10819638.png)